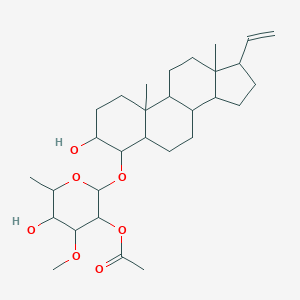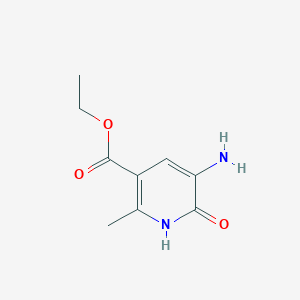
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one, also known as AME, is a pyridine derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. AME has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one has also been found to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This suggests that it may have potential applications in the treatment of various inflammatory diseases.
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This suggests that it may have potential applications in the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. However, one of the limitations of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
List of
Direcciones Futuras
1. Development of new formulations of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one with improved solubility and bioavailability.
2. Investigation of the potential applications of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
3. Studies to elucidate the mechanism of action of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one at the molecular level.
4. Investigation of the potential side effects of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one and its safety profile in vivo.
5. Development of new analogs of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one with improved biological activities and pharmacological properties.
Métodos De Síntesis
The synthesis of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one involves the reaction of 2-acetyl-3-methylpyridine with ethyl chloroformate and ammonia. The reaction takes place in the presence of a catalyst, such as pyridine or triethylamine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one has also been found to exhibit anti-tumor properties, making it a potential candidate for the development of new cancer therapies. Studies have shown that 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Número CAS |
143708-31-0 |
|---|---|
Nombre del producto |
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one |
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)6-4-7(10)8(12)11-5(6)2/h4H,3,10H2,1-2H3,(H,11,12) |
Clave InChI |
DGDSBNAWYBWHDL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)N)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=O)C(=C1)N)C |
Sinónimos |
3-Pyridinecarboxylicacid,5-amino-1,6-dihydro-2-methyl-6-oxo-,ethylester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
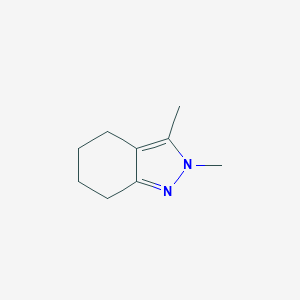
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)
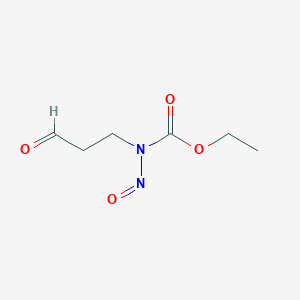
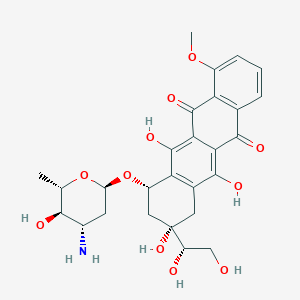
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)
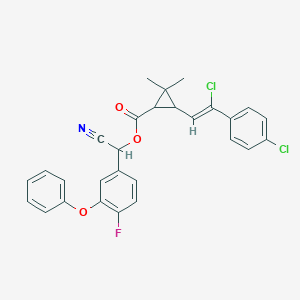
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)
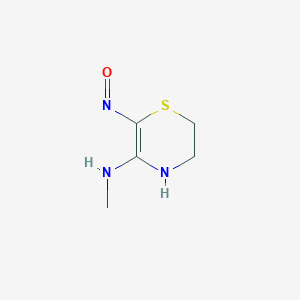
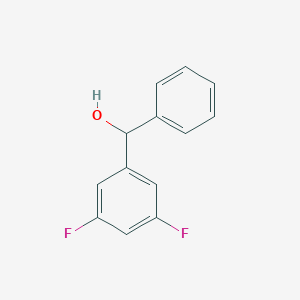
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)
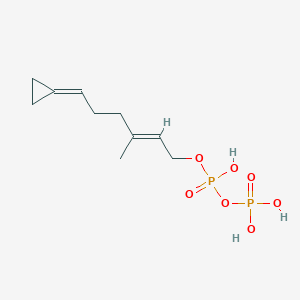
![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)
